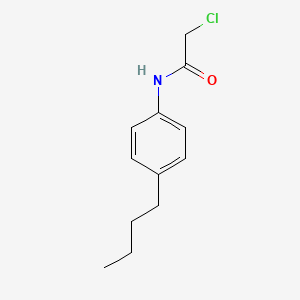

N-(4-butylphenyl)-2-chloroacetamide

Description

N-(4-butylphenyl)-2-chloroacetamide (CAS: 1527-62-4) is a chloroacetamide derivative characterized by a butylphenyl substituent at the acetamide nitrogen. Its structural framework—a chloroacetamide core with an aromatic substituent—is shared with numerous analogs, which exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article compares this compound with structurally related compounds, focusing on their structural features, synthesis routes, physicochemical properties, and biological relevance.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIULGTVNKLYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979724 | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-62-4, 6350-92-1 | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-chloroacetamide typically involves the reaction of 4-butylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-butylaniline+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

Hydrolysis: 4-butylaniline and chloroacetic acid.

Reduction: 4-butylphenylamine.

Scientific Research Applications

Types of Reactions

The compound can undergo several types of reactions:

- Nucleophilic Substitution: The chloro group can be replaced with other nucleophiles such as amines or thiols.

- Oxidation: The butyl group can be oxidized to form alcohols or ketones.

- Reduction: The amide group can be reduced to form amines.

Scientific Research Applications

N-(4-butylphenyl)-2-chloroacetamide has been investigated for various applications in scientific research:

Antimicrobial Properties: Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating variable effectiveness based on structural modifications .

Anticancer Potential: Preliminary research indicates that this compound may inhibit specific enzymes critical for cancer cell proliferation. In vitro studies using breast cancer cell lines have shown promising results, suggesting that modifications to the structure could enhance its binding affinity to target enzymes involved in tumor growth .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that this compound showed superior efficacy in inhibiting biofilm formation by pathogenic bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed a strong binding affinity of this compound to acetylcholinesterase and other relevant targets. This supports its potential as a therapeutic agent in enhancing cognitive function and treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-chloroacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to a biological response. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Compounds like N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide exhibit intramolecular hydrogen bonds (N–H···O), stabilizing their crystal structures . Such interactions are absent in the butylphenyl analog due to its lack of hydrogen-bond acceptors.

- Reactivity : Bromophenyl and nitrophenyl derivatives are more reactive in nucleophilic substitution or cross-coupling reactions compared to the butylphenyl variant .

Physicochemical Properties

Limited data are available for this compound, but comparisons can be drawn from related compounds:

| Property | This compound | N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | N-(4-nitrophenyl)-2-chloroacetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 239.72 (calculated) | 308.16 | 228.63 |

| Crystal System | Not reported | Triclinic (P1 space group) | Not reported |

| Hydrogen Bonding | Not observed | Intramolecular N–H···O and C–H···O interactions | Likely intermolecular (nitro group) |

| Solubility | Not reported | Soluble in dichloromethane/acetone (1:1) | Likely polar aprotic solvents |

Notes:

Biological Activity

N-(4-butylphenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-butylaniline with chloroacetyl chloride. The resulting product is characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the structural integrity of the compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating a series of chloroacetamides, it was found that compounds with halogenated phenyl rings showed enhanced activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Effective | Less effective | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Effective | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | Highly effective | Less effective | Effective |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have utilized the Sulforhodamine B (SRB) assay to evaluate its efficacy against human breast adenocarcinoma cell lines (MCF7). The results indicated that this compound can inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The chloroacetamide moiety can covalently bind to nucleophilic sites on target enzymes, inhibiting their activity and disrupting metabolic pathways.

- Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key biological targets, which may explain its observed efficacy in antimicrobial and anticancer assays .

Case Studies and Research Findings

- Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity using standard testing methods. The results confirmed that compounds with specific substitutions on the phenyl ring exhibited varying degrees of effectiveness against different microbial strains .

- Anticancer Evaluation : In vitro assays demonstrated that this compound significantly reduced cell viability in MCF7 cells, suggesting its potential as an anticancer therapeutic agent. Further investigation into its selectivity and mechanism of action is warranted .

Q & A

Q. What are the common synthetic routes for preparing N-(4-butylphenyl)-2-chloroacetamide, and how do reaction conditions influence yield?

this compound is typically synthesized via chloroacetylation of 4-butylphenylamine using chloroacetyl chloride under basic conditions. Key steps include controlling the stoichiometry of reagents (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and maintaining a temperature range of 0–5°C to minimize side reactions like hydrolysis. Solvent choice (e.g., dichloromethane or ethyl acetate) and the use of catalysts such as triethylamine can enhance reaction efficiency, yielding >70% purity post-crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetamide backbone and substituent positions. Infrared (IR) spectroscopy identifies the C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹). X-ray crystallography resolves intramolecular interactions, such as hydrogen bonding between the amide N–H and chloroacetamide oxygen, which stabilizes the planar conformation .

Q. What are the primary chemical reactions of this compound in nucleophilic substitution studies?

The chloroacetamide group undergoes nucleophilic substitution with thiols (e.g., cysteine analogs) or amines (e.g., piperidine) in polar aprotic solvents like DMF. Reaction rates depend on the nucleophile’s strength (pKa) and temperature. For example, thiol-substituted derivatives form at 60°C with 85% yield, while amine substitutions require higher temperatures (80–100°C) .

Advanced Research Questions

Q. How do intramolecular interactions, such as hydrogen bonding, influence the reactivity and crystallinity of this compound derivatives?

Intramolecular hydrogen bonding between the amide N–H and chloroacetamide oxygen reduces conformational flexibility, favoring planar structures that enhance crystallinity. This interaction also lowers electrophilicity at the carbonyl carbon, slowing hydrolysis but facilitating regioselective substitutions at the chlorine atom. X-ray studies of analogs show that disrupting these bonds (e.g., via N-methylation) increases solubility but reduces thermal stability .

Q. What strategies can resolve contradictions in biological activity data observed across different studies of chloroacetamide derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strain specificity, cell line heterogeneity). Standardizing protocols (e.g., MIC testing in Mueller-Hinton broth) and employing structure-activity relationship (SAR) models can clarify trends. For instance, para-substituted derivatives (e.g., 4-butylphenyl) show higher Gram-positive activity due to enhanced membrane penetration .

Q. How can computational methods optimize the synthetic route for this compound to improve scalability and purity?

Density Functional Theory (DFT) calculations predict transition states and byproduct formation, enabling solvent optimization (e.g., switching from THF to acetonitrile reduces dimerization). Machine learning models trained on reaction databases can identify optimal catalysts (e.g., NaHCO₃ over NaOH for pH control) and reaction times (2–4 hours), achieving >90% yield in pilot-scale syntheses .

Q. What role do substituent positions play in modulating the biological activity of this compound analogs?

Meta- or ortho-substitutions on the phenyl ring alter steric and electronic effects. For example, ortho-chloro analogs exhibit reduced antimicrobial activity due to hindered target binding, while para-butyl groups enhance lipophilicity and bioavailability. Comparative studies with N-(3-chloro-4-methylphenyl) derivatives show a 3-fold increase in antifungal potency, linked to improved membrane interaction .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate biological assays using orthogonal methods (e.g., fluorescence-based vs. colony-counting assays) to confirm activity .

- Experimental Design : Use fractional factorial designs to test multiple reaction variables (temperature, solvent, catalyst) simultaneously, reducing optimization time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.